molecular formula O5SV B096759 Vanadyl sulfate CAS No. 16229-43-9

Vanadyl sulfate

Cat. No.: B096759
CAS No.: 16229-43-9
M. Wt: 163.01 g/mol
InChI Key: UUUGYDOQQLOJQA-UHFFFAOYSA-L
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Description

Vanadyl sulfate, also known as oxovanadium(IV) sulfate, is an inorganic compound with the chemical formula VOSO₄. It is commonly found in its pentahydrate form, which appears as a blue solid. This compound is one of the most stable and widely used vanadium compounds in laboratories due to its high stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadyl sulfate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄). The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate .

Industrial Production Methods: In industrial settings, this compound is often produced from vanadium-bearing titanomagnetite or vanadium slag. The process involves several steps, including leaching with sulfuric acid, solvent extraction, and precipitation. For instance, highly pure this compound can be obtained by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (TBP) as phase modifiers .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Acidic conditions with oxidizing agents.

    Reduction: Reducing agents like zinc in acidic or neutral conditions.

    Substitution: Organic ligands like acetylacetone in the presence of bases like sodium carbonate.

Major Products:

Scientific Research Applications

Mechanism of Action

Vanadyl sulfate exerts its effects primarily through its interaction with various enzymes and cellular pathways. It has been shown to improve insulin sensitivity by enhancing the activity of glycogen synthase and other kinases involved in glucose metabolism. The compound also inhibits protein tyrosine phosphatases, which play a role in insulin signaling pathways .

Comparison with Similar Compounds

  • Vanadyl chloride (VOCl₂)
  • Vanadyl nitrate (VONO₃)
  • Vanadyl acetylacetonate (VO(acac)₂)

Comparison: Vanadyl sulfate is unique due to its high stability and solubility in water, making it a preferred choice in laboratory settings. Compared to vanadyl chloride and vanadyl nitrate, this compound is less corrosive and easier to handle. Vanadyl acetylacetonate, on the other hand, is more commonly used in organic synthesis due to its solubility in organic solvents .

Properties

IUPAC Name

oxovanadium(2+);sulfate
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InChI

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2
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InChI Key

UUUGYDOQQLOJQA-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)[O-].O=[V+2]
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Molecular Formula

VOSO4, O5SV
Record name vanadium oxysulfate
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DSSTOX Substance ID

DTXSID4021428
Record name Vanadyl sulfate
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Molecular Weight

163.01 g/mol
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Physical Description

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid, Light blue crystals; Soluble in water; [MSDSonline]
Record name VANADYL SULFATE
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Record name Vanadium, oxo[sulfato(2-)-.kappa.O]-
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Record name Vanadyl sulfate
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Solubility

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/, Soluble in water
Record name VANADYL SULFATE
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Density

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/
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Mechanism of Action

Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin.
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CAS No.

27774-13-6, 16229-43-9
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Record name Vanadyl sulfate
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Record name Vanadyl sulfate
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Record name Vanadium, oxo[sulfato(2-)-.kappa.O]-
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Record name Vanadium oxide sulphate
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Melting Point

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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